N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide
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Overview
Description
N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide is a synthetic organic compound with the molecular formula C12H12F3NO2 It is characterized by the presence of a trifluoromethyl group, a hydroxypropyl group, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3,3-trifluoro-1-hydroxypropane and 3-bromoprop-2-enamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 3,3,3-trifluoro-1-hydroxypropane is reacted with 3-bromoprop-2-enamide in the presence of the base and solvent. The reaction mixture is then heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a saturated amide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated amide.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-1,2-propanediol: A related compound with similar trifluoromethyl and hydroxy groups.
N-(3,3,3-Trifluoro-1-hydroxypropyl)benzamide: Another compound with a similar structure but different functional groups.
Uniqueness
N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide is unique due to the combination of its trifluoromethyl group, hydroxypropyl group, and phenylprop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-2-11(18)16-9-5-3-4-8(6-9)10(17)7-12(13,14)15/h2-6,10,17H,1,7H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLLHZUSLDHNRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C(CC(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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